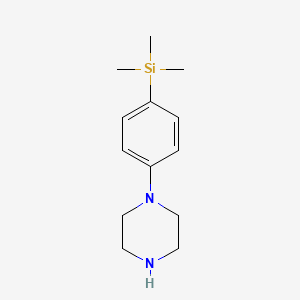

1-(4-Trimethylsilylphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(4-piperazin-1-ylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2Si/c1-16(2,3)13-6-4-12(5-7-13)15-10-8-14-9-11-15/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRIFFWDLAVYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372001 | |

| Record name | 1-(4-trimethylsilylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496808-09-4 | |

| Record name | 1-(4-trimethylsilylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496808-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Trimethylsilylphenyl)piperazine CAS number and properties

An In-depth Technical Guide to 1-(4-Trimethylsilylphenyl)piperazine: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-trimethylsilylphenyl)piperazine, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway with detailed experimental protocols, and explore its expected spectral characteristics. Furthermore, this document discusses the compound's prospective applications, drawing parallels from the well-established utility of the phenylpiperazine and trimethylsilyl moieties in contemporary research and development. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: A Scaffold of Opportunity

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and versatile biological activities.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in modulating pharmacokinetic and pharmacodynamic profiles.[1][2] The incorporation of a trimethylsilyl (TMS) group onto the phenyl ring introduces a unique element that can enhance lipophilicity, improve metabolic stability, and serve as a versatile synthetic handle for further chemical elaboration.

1-(4-Trimethylsilylphenyl)piperazine, therefore, represents a confluence of these two valuable pharmacophores. It is a key building block for creating novel molecular entities with tailored properties. This guide aims to be a definitive resource on its core characteristics and potential, providing the foundational knowledge necessary for its effective application.

Physicochemical Properties and Specifications

The fundamental properties of 1-(4-trimethylsilylphenyl)piperazine are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 496808-09-4 | [3][][5] |

| Molecular Formula | C13H22N2Si | [3][] |

| Molecular Weight | 234.42 g/mol | [3] |

| IUPAC Name | trimethyl-(4-piperazin-1-ylphenyl)silane | [] |

| Purity | ≥97% (Typical) | [3] |

| Appearance | Off-white to light yellow solid (Expected) | General chemical knowledge |

| Canonical SMILES | C(C)C1=CC=C(C=C1)N2CCNCC2 | [] |

| InChI Key | AKRIFFWDLAVYIS-UHFFFAOYSA-N | [] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the currently available literature.

Synthesis and Purification: A Methodological Approach

While a specific, peer-reviewed synthesis for 1-(4-trimethylsilylphenyl)piperazine is not extensively documented, a robust protocol can be designed based on well-established N-arylation reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.

Proposed Synthetic Workflow

The logical pathway for synthesis involves the coupling of piperazine with a commercially available silylated aryl halide.

Caption: Proposed synthesis workflow for 1-(4-trimethylsilylphenyl)piperazine.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

-

Inert Atmosphere Preparation: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition:

-

To the flask, add 1-bromo-4-(trimethylsilyl)benzene (1.0 eq), piperazine (2.0 eq, using an excess helps to minimize double arylation), sodium tert-butoxide (NaOtBu) (1.4 eq) as the base.

-

Add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃; 0.01-0.05 eq) and the phosphine ligand (e.g., Xantphos; 0.02-0.10 eq).

-

Causality: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle. The phosphine ligand stabilizes the palladium species and facilitates the reaction. The base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile.

-

-

Solvent Addition and Reflux: Add anhydrous toluene or dioxane via cannula. Stir the mixture and heat to reflux (typically 80-110 °C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and salts. Extraction isolates the desired product from the aqueous phase.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or hexanes/ethyl acetate with triethylamine) to isolate the pure product.

-

Causality: Chromatography separates the target compound from unreacted starting materials, catalyst residues, and byproducts based on polarity. The addition of triethylamine can prevent the product from sticking to the acidic silica gel.

-

Spectral Characterization (Predicted)

-

¹H NMR:

-

Trimethylsilyl Protons: A sharp singlet integrating to 9 protons is expected around δ 0.25 ppm. This upfield shift is characteristic of silicon-bound methyl groups.

-

Aromatic Protons: Two doublets are expected for the 1,4-disubstituted benzene ring, likely in the δ 6.8-7.5 ppm range. The protons ortho to the piperazine group will appear more upfield than those ortho to the TMS group.

-

Piperazine Protons: Two multiplets (or broad singlets), each integrating to 4 protons, are anticipated. The protons attached to the nitrogen linked to the aryl ring (N-Ar) will be downfield (approx. δ 3.1-3.3 ppm) compared to the protons on the other side of the ring (N-H, approx. δ 2.9-3.1 ppm).[8]

-

N-H Proton: A broad singlet, which may be exchangeable with D₂O, is expected for the secondary amine proton.

-

-

¹³C NMR:

-

Trimethylsilyl Carbons: A signal around δ -1.0 ppm.

-

Piperazine Carbons: Two distinct signals are expected, one for the carbons adjacent to the aryl-substituted nitrogen (approx. δ 50 ppm) and another for the carbons adjacent to the NH group (approx. δ 45 ppm).[8]

-

Aromatic Carbons: Four signals are expected for the phenyl ring, including the ipso-carbons attached to the piperazine and TMS groups.

-

-

FT-IR Spectroscopy:

-

N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Bands in the 3100-2800 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[8]

-

Si-C Stretch: Characteristic absorptions around 1250 cm⁻¹ and 840 cm⁻¹.

-

-

Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be readily observable at m/z 234 or 235, respectively, confirming the molecular weight.

Applications in Research and Development

1-(4-Trimethylsilylphenyl)piperazine is not just a molecule but a platform for innovation. Its structure is amenable to a wide range of chemical transformations, making it a valuable intermediate.

Caption: Versatility of 1-(4-trimethylsilylphenyl)piperazine as a chemical intermediate.

-

Drug Discovery: The secondary amine of the piperazine ring is a prime site for modification via alkylation, acylation, reductive amination, or sulfonylation. This allows for the systematic exploration of chemical space to develop ligands for various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases.[10] The phenylpiperazine core is a well-known pharmacophore in CNS-active agents and other therapeutic areas.

-

Bioorthogonal Chemistry: The TMS group can be a precursor to other functionalities. For instance, it can be replaced with a halogen (e.g., iodine or bromine) via ipso-substitution, which can then be used in further cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.

-

Materials Science: Silyl-containing organic molecules can serve as precursors for Chemical Vapor Deposition (CVD) to create thin films of silicon carbonitride (SiCN), which have applications in electronics and coatings.[11]

Safety, Handling, and Storage

Proper handling of 1-(4-trimethylsilylphenyl)piperazine is essential for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Handling:

-

Storage:

Conclusion

1-(4-Trimethylsilylphenyl)piperazine is a strategically designed chemical building block that offers significant advantages for synthetic chemists. Its combination of a reactive piperazine moiety and a versatile trimethylsilyl group provides a dual handle for molecular elaboration. By understanding its properties, synthesis, and potential applications as detailed in this guide, researchers can effectively utilize this compound to accelerate innovation in drug discovery and materials science.

References

-

Oakwood Chemical. 1-(4-Trimethylsilylphenyl)-piperazine. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous. [Link]

-

PubChem. Piperazine, 1-(4-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. [Link]

-

Mironov, A. V., et al. (2022). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Materials, 15(15), 5431. [Link]

-

Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-17. [Link]

-

Wadsam, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. [Link]

-

Sonkamble, S. D., et al. (2016). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine. [Link]

-

Dei, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146. [Link]

-

Parlak, C., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. International Journal of Engineering and Applied Sciences, 6(2), 27-36. [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 999-1006. [Link]

-

Alver, Ö., et al. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 851-858. [Link]

-

Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Trimethylsilylphenyl)-piperazine [oakwoodchemical.com]

- 5. clonagen.com [clonagen.com]

- 6. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-(4-Trimethylsilylphenyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the arylpiperazine moiety stands out as a privileged scaffold, forming the core of numerous clinically successful drugs that act on the central nervous system.[1] Its unique physicochemical properties allow it to interact with a variety of biological targets, and its synthetic tractability makes it a favorite among drug development professionals. This guide focuses on a specific, functionalized analog: 1-(4-Trimethylsilylphenyl)piperazine. The introduction of the trimethylsilyl (TMS) group offers a fascinating tool for modulating properties such as lipophilicity, metabolic stability, and potential for further chemical elaboration. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via modern cross-coupling techniques, and a discussion of its potential applications in the field of drug discovery.

Physicochemical Properties

1-(4-Trimethylsilylphenyl)piperazine is a substituted aromatic piperazine derivative. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂N₂Si | [2] |

| Molecular Weight | 234.42 g/mol | [2] |

| CAS Number | 496808-09-4 | [2][3] |

| Appearance | (Typically) Solid | N/A |

| Purity | Commercially available up to >98% | N/A |

Synthesis of 1-(4-Trimethylsilylphenyl)piperazine

The synthesis of N-arylpiperazines has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[4][5][6] This reaction provides a robust and high-yielding method for the formation of carbon-nitrogen bonds, a critical step in the synthesis of this target molecule.[5] Below is a detailed, field-proven protocol for the synthesis of 1-(4-Trimethylsilylphenyl)piperazine based on this methodology.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 1-bromo-4-(trimethylsilyl)benzene with piperazine.

Materials:

-

1-bromo-4-(trimethylsilyl)benzene

-

Piperazine

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by three cycles of vacuum and backfill.

-

Addition of Reagents: Under a positive pressure of inert gas, add 1-bromo-4-(trimethylsilyl)benzene (1.0 equivalent) and piperazine (1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

-

Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-Trimethylsilylphenyl)piperazine as a pure solid.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high catalytic activity and preventing the formation of undesired side products.[6]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperazine, facilitating its entry into the catalytic cycle.[6]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(4-Trimethylsilylphenyl)piperazine.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system.[1] Derivatives of arylpiperazines have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[1][7] The introduction of a trimethylsilyl group onto the phenyl ring of 1-phenylpiperazine can be a strategic move in drug design for several reasons:

-

Bioisosteric Replacement: The TMS group can serve as a bioisostere for other chemical groups, such as a tert-butyl group, to fine-tune the steric and electronic properties of a molecule and improve its interaction with a biological target.

-

Modulation of Physicochemical Properties: The silicon atom can influence the lipophilicity and metabolic stability of the compound. The TMS group can increase lipophilicity, which may enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

-

Metabolic Blocking: The C-Si bond is generally more stable to metabolic oxidation than a C-H or C-C bond. Placing a TMS group at a metabolically vulnerable position on the aromatic ring can block oxidative metabolism, thereby increasing the half-life of the drug candidate.

-

Synthetic Handle: The TMS group can be used as a synthetic handle for further chemical modifications, such as ipso-substitution, allowing for late-stage diversification of drug candidates.

Logical Relationship Diagram for Drug Discovery Applications

Caption: Rationale for the use of 1-(4-Trimethylsilylphenyl)piperazine in drug discovery.

Conclusion

1-(4-Trimethylsilylphenyl)piperazine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved using modern palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination. The presence of the trimethylsilyl group provides a powerful tool for researchers to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. As the quest for novel therapeutics for central nervous system disorders continues, the strategic use of functionalized scaffolds like 1-(4-Trimethylsilylphenyl)piperazine will undoubtedly play a significant role in the development of the next generation of medicines.

References

-

Bentham Science Publishers. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link]

-

ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (n.d.). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-(4-Trimethylsilylphenyl)-piperazine. Retrieved from [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-(4-Trimethylsilylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 1-(4-Trimethylsilylphenyl)piperazine. As a versatile building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount for its effective application. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of its anticipated spectral features, the underlying principles of these spectroscopic techniques, and the experimental protocols for data acquisition.

While direct experimental spectra for 1-(4-Trimethylsilylphenyl)piperazine are not publicly available in spectral databases, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis. This approach allows for the confident identification and characterization of the molecule in a research and development setting.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecular structure of 1-(4-Trimethylsilylphenyl)piperazine is crucial for interpreting its spectral data. The molecule consists of a phenyl ring substituted with a trimethylsilyl group at the para position, which is in turn attached to a piperazine ring at the nitrogen atom.

Molecular Formula: C₁₃H₂₂N₂Si

Molecular Weight: 234.42 g/mol

CAS Number: 496808-09-4[1]

The key structural features that will give rise to characteristic spectral signals are:

-

Trimethylsilyl (TMS) group (-Si(CH₃)₃): This will produce a very strong, sharp signal in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum. The silicon atom will also be observable in ²⁹Si NMR.

-

Para-substituted aromatic ring: The protons on the phenyl ring will exhibit a characteristic splitting pattern in the ¹H NMR spectrum due to their specific substitution pattern. The carbon atoms of the ring will also have distinct chemical shifts in the ¹³C NMR spectrum.

-

Piperazine ring: The methylene (-CH₂-) groups of the piperazine ring will show characteristic signals in both ¹H and ¹³C NMR spectra. The N-H proton of the secondary amine will also be observable.

-

C-N and C-Si bonds: These bonds will have characteristic vibrational frequencies in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-Trimethylsilylphenyl)piperazine, both ¹H and ¹³C NMR will provide invaluable structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are predicted based on the analysis of similar structures and are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Aromatic protons ortho to the TMS group |

| ~6.9 | Doublet | 2H | Aromatic protons ortho to the piperazine group |

| ~3.2 | Triplet | 4H | -CH₂- protons of the piperazine ring adjacent to the phenyl group |

| ~3.0 | Triplet | 4H | -CH₂- protons of the piperazine ring adjacent to the N-H group |

| ~1.9 | Singlet (broad) | 1H | N-H proton of the piperazine ring |

| 0.25 | Singlet | 9H | -Si(CH₃)₃ protons |

Expertise & Experience in Interpretation:

The predicted downfield signals around 7.4 and 6.9 ppm are characteristic of protons on a para-substituted benzene ring. The doublet splitting pattern arises from coupling to the adjacent aromatic protons. The protons ortho to the electron-donating piperazine group are expected to be more shielded and thus appear at a slightly lower chemical shift compared to the protons ortho to the trimethylsilyl group. The piperazine protons are expected to appear as two distinct triplets due to coupling with their neighboring methylene protons. The broad singlet for the N-H proton is a common feature and its chemical shift can be influenced by solvent and concentration. The most prominent and characteristic signal will be the sharp singlet at approximately 0.25 ppm, integrating to nine protons, which is the hallmark of the trimethylsilyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~151 | Aromatic Carbon (C-N) |

| ~134 | Aromatic Carbon (C-Si) |

| ~128 | Aromatic Carbons (ortho to TMS) |

| ~116 | Aromatic Carbons (ortho to Piperazine) |

| ~50 | Piperazine Carbons (-CH₂-N-Aryl) |

| ~46 | Piperazine Carbons (-CH₂-NH) |

| -1.0 | Trimethylsilyl Carbons (-Si(CH₃)₃) |

Expertise & Experience in Interpretation:

The aromatic carbons are expected in the range of 110-155 ppm. The carbon attached to the nitrogen of the piperazine ring (C-N) will be the most deshielded. The carbon bearing the trimethylsilyl group (C-Si) will also be significantly downfield. The piperazine methylene carbons will appear in the aliphatic region, typically between 40 and 50 ppm. A highly characteristic signal will be the upfield peak at approximately -1.0 ppm, corresponding to the three equivalent methyl carbons of the TMS group.

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR spectra involves the following steps:

-

Sample Preparation: Dissolve 5-10 mg of 1-(4-Trimethylsilylphenyl)piperazine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of the N-H proton.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300 | N-H Stretch (piperazine) | Medium |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2950-2800 | Aliphatic C-H Stretch (piperazine & TMS) | Strong |

| ~1600, ~1500 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Si-C Stretch (Si-CH₃) | Strong |

| ~1230 | C-N Stretch (Aryl-N) | Strong |

| ~840 | Si-C Bend and Aromatic C-H Bend (para-substitution) | Strong |

Expertise & Experience in Interpretation:

The IR spectrum will be characterized by several key absorption bands. A medium intensity band around 3300 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine in the piperazine ring. Strong C-H stretching bands from the aliphatic portions of the molecule will be observed below 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1500 cm⁻¹. A very strong and characteristic absorption around 1250 cm⁻¹ is indicative of the Si-CH₃ symmetric deformation. The strong band around 840 cm⁻¹ is also diagnostic, arising from the out-of-plane C-H bending of the para-substituted aromatic ring and the Si-C bond.[3]

Experimental Protocol for IR Spectroscopy

A reliable method for obtaining an IR spectrum of a solid sample like 1-(4-Trimethylsilylphenyl)piperazine is the KBr pellet technique:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.

| Predicted m/z | Ion | Interpretation |

| 234 | [M]⁺ | Molecular Ion |

| 219 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety |

| 191 | [M - C₂H₅N]⁺ | Cleavage of the piperazine ring |

| 177 | [M - C₃H₇N]⁺ | Further fragmentation of the piperazine ring |

| 163 | [C₉H₁₃NSi]⁺ | Phenyl-N-Si fragment |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (often the base peak) |

Expertise & Experience in Interpretation:

The molecular ion peak at m/z 234 is expected, confirming the molecular weight of the compound. A prominent peak at m/z 219, corresponding to the loss of a methyl radical from the TMS group, is a very common fragmentation pathway for trimethylsilyl compounds. Fragmentation of the piperazine ring will lead to a series of ions with lower m/z values. The base peak (the most intense peak) in the spectrum is often the trimethylsilyl cation at m/z 73, which is a highly stable fragment.

Experimental Protocol for Mass Spectrometry

A standard procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Molecular Structure and Fragmentation

To aid in the conceptualization of the molecular structure and its fragmentation in mass spectrometry, the following diagrams are provided.

Molecular Structure of 1-(4-Trimethylsilylphenyl)piperazine

Caption: Molecular structure of 1-(4-Trimethylsilylphenyl)piperazine.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Simplified major fragmentation pathways for 1-(4-Trimethylsilylphenyl)piperazine in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for 1-(4-Trimethylsilylphenyl)piperazine. By understanding the expected spectral features and the methodologies for their acquisition, researchers and scientists can confidently identify and characterize this important chemical compound. The provided protocols and interpretations are grounded in established spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity and practical utility in a laboratory setting.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Oakwood Chemical. 1-(4-Trimethylsilylphenyl)-piperazine. Retrieved from [Link]

- Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

MDPI. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1-(4-Trimethylsilylphenyl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Trimethylsilylphenyl)piperazine is a versatile building block in medicinal chemistry and materials science, valued for its unique combination of a phenylpiperazine scaffold and a trimethylsilyl (TMS) group.[1][] Understanding its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening. This guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound. It moves beyond a simple data repository to offer a deep dive into the molecular characteristics governing its solubility and presents a robust, self-validating experimental protocol for generating reliable solubility data in any laboratory setting.

Introduction: The Significance of 1-(4-Trimethylsilylphenyl)piperazine

The phenylpiperazine moiety is a privileged structure in pharmacology, found in a wide array of bioactive compounds targeting the central nervous system.[3][4][5] The introduction of a trimethylsilyl (TMS) group offers several strategic advantages in drug design and chemical synthesis. The TMS group is known for its chemical inertness, large molecular volume, and its ability to increase lipophilicity.[6][7] This modification can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross biological membranes and its metabolic stability.[7]

Given these attributes, 1-(4-trimethylsilylphenyl)piperazine serves as a critical starting material. A thorough understanding of its solubility is not merely academic; it is a fundamental prerequisite for:

-

Reaction Engineering: Selecting appropriate solvents to ensure reactants are in the same phase.

-

Purification and Crystallization: Designing effective crystallization processes for obtaining high-purity material.[8]

-

Formulation Development: Creating stable solutions for preclinical studies and high-throughput screening.

-

Predictive Modeling: Building accurate in silico models for predicting the properties of more complex derivatives.[9][10][11]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

While extensive empirical solubility data for 1-(4-trimethylsilylphenyl)piperazine is not widely published, we can predict its behavior by dissecting its molecular structure. The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[9][12][13]

Caption: Key functional groups of 1-(4-Trimethylsilylphenyl)piperazine and their contributions to its solubility characteristics.

-

Trimethylsilyl (TMS) Group: This group is bulky and nonpolar, consisting of a silicon atom bonded to three methyl groups.[6] Its primary contribution is to increase the lipophilicity and van der Waals interactions, favoring solubility in nonpolar solvents.

-

Phenyl Ring: The aromatic ring is largely nonpolar and will engage in favorable π-π stacking interactions with aromatic solvents.

-

Piperazine Ring: This heterocyclic amine contains two nitrogen atoms. The secondary amine (NH) can act as a hydrogen bond donor, while both nitrogens can act as hydrogen bond acceptors.[14] This confers a degree of polarity and basicity to the molecule, allowing for interactions with polar and protic solvents.[4]

Based on this analysis, a qualitative solubility prediction can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The dominant nonpolar character of the TMS and phenyl groups will drive solubility in these solvents through London dispersion forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate | High to Moderate | These solvents can engage in dipole-dipole interactions with the piperazine ring, and their organic character accommodates the nonpolar regions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While the piperazine moiety can hydrogen bond with these solvents, the large, nonpolar TMS-phenyl portion of the molecule will limit overall solubility. |

| Aqueous | Water, Buffers | Very Low / Insoluble | The molecule's overall high lipophilicity and lack of significant hydrogen bonding potential with water will result in poor aqueous solubility.[4] |

Gold Standard Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility Determination

To move from prediction to precise quantification, the isothermal shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[15][16][17] This protocol is designed as a self-validating system to ensure data accuracy and reproducibility, adhering to Good Laboratory Practice (GLP) principles.[18][19]

Rationale for Method Selection

The shake-flask method directly measures the point at which a solution is saturated with the solute at a specific temperature, representing the true thermodynamic equilibrium.[16][20] This is distinct from kinetic solubility assays, which are faster but can be misleading due to the formation of supersaturated solutions or amorphous precipitates.[21] For applications in synthesis, purification, and formulation, thermodynamic solubility is the most relevant and reliable metric.

Experimental Workflow

The following diagram outlines the comprehensive workflow for solubility determination.

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

1-(4-Trimethylsilylphenyl)piperazine (solid, >97% purity)

-

Selected organic solvents (HPLC grade or higher)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Calibrated positive displacement pipettes

-

Orbital shaker with a temperature-controlled chamber or a shaking water bath

-

Syringes (1 mL, glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with a UV detector[22]

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid 1-(4-trimethylsilylphenyl)piperazine to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to confirm saturation. A starting point is ~10-20 mg.

-

Accurately dispense a known volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in the shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Temperature control is crucial as solubility is temperature-dependent.[15]

-

Agitate the slurry at a moderate speed (e.g., 150-250 rpm) for a sufficient duration to reach equilibrium. A period of 24 hours is standard, but 48 hours is recommended to ensure equilibrium is fully established for compounds that dissolve slowly.[20][21]

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 1 hour to allow solid particles to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Avoid disturbing the solid material at the bottom.

-

Attach a 0.22 µm syringe filter to the syringe. This step is vital to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

Discard the first 0.1-0.2 mL of the filtrate to saturate the filter membrane and prevent analyte adsorption effects.

-

Dispense the remaining clear, saturated solution into a clean vial for analysis.

-

-

Quantification by HPLC-UV:

-

Method Validation: A validated HPLC-UV method is essential for accurate quantification.[23][24] This involves establishing linearity, accuracy, and precision. The aromatic phenyl ring in the compound makes it highly suitable for UV detection.[25]

-

Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration. Perform serial dilutions to create a series of calibration standards (e.g., 5-6 points) that bracket the expected solubility range.

-

Sample Analysis: Dilute the saturated solution obtained from Step 3 with the mobile phase to bring its concentration within the range of the standard curve.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Calculation: Plot the peak area from the UV detector against the concentration of the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample, and then apply the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

-

Data Interpretation and Application

The quantitative data generated should be compiled into a clear, comparative table. This solubility profile is a powerful tool for rational decision-making in the laboratory.

Example Data Table (Hypothetical Values):

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | Nonpolar Aprotic | 25.0 | >200 | >0.85 |

| Dichloromethane | Polar Aprotic | 25.0 | 155 | 0.66 |

| Acetonitrile | Polar Aprotic | 25.0 | 78 | 0.33 |

| Ethyl Acetate | Polar Aprotic | 25.0 | 95 | 0.41 |

| Methanol | Polar Protic | 25.0 | 32 | 0.14 |

| Isopropanol | Polar Protic | 25.0 | 45 | 0.19 |

| Hexane | Nonpolar Aprotic | 25.0 | 15 | 0.06 |

Molecular Weight of 1-(4-Trimethylsilylphenyl)piperazine: 234.42 g/mol [26]

Field-Proven Insights:

-

For Synthesis: A solvent like toluene or DCM, showing high solubility, would be an excellent choice for a reaction medium.

-

For Purification: To crystallize the compound, a binary solvent system could be employed. For example, dissolving the compound in a minimal amount of hot DCM (a good solvent) and then slowly adding hexane (a poor solvent) until turbidity appears is a classic technique to induce crystallization.

-

For Biological Screening: If a stock solution in DMSO is required, knowing the solubility limit is crucial to avoid compound precipitation in assay plates, which is a common source of unreliable data.[21]

Conclusion

While a definitive, pre-existing database on the solubility of 1-(4-trimethylsilylphenyl)piperazine is limited, this guide provides a superior alternative: a framework for understanding, predicting, and accurately measuring this critical physicochemical property. By combining a theoretical analysis of the molecule's structure with a robust, GLP-compliant experimental protocol, researchers are empowered to generate the high-quality data necessary for advancing their work. This approach ensures that the use of this valuable chemical intermediate in drug discovery and materials science is built on a solid foundation of empirical evidence and scientific rigor.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Mey, A. S. J. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(22), 12849–12896. [Link]

-

St. John, M. K., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 91. [Link]

-

Chemistry For Everyone. (2023, November 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Verheyen, G. R., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11). [Link]

-

Greenwood, M. (2023). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? News-Medical.net. [Link]

-

Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Forum discussion]. [Link]

-

Takács-Novák, K., et al. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Svanbäck, S., et al. (2020). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

-

Molbase. (n.d.). Phenylpiperazine. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Signature Lab Series, Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

USP-NF. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. [Link]

-

Jouyban, A. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. PDA Journal of Pharmaceutical Science and Technology, 62(5), 329-348. [Link]

-

LCGC International. (2015). Important Aspects of UV Detection for HPLC. CHROMacademy.com. [Link]

-

ResearchGate. (2015). When measuring concentration of an analyte, which one is better, using HPLC or UV/Vis spectrometer? [Forum discussion]. [Link]

-

Wisdomlib. (2025). HPLC methods with UV detectors: Significance and symbolism. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

-

Vlase, L., et al. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 56(7), 719-725. [Link]

-

Qual Lab Solubility Testing. (2017, May 9). [Video]. YouTube. [Link]

-

PubChem. (n.d.). Piperazine, 1-(4-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. (n.d.). 1-(4-Trimethylsilylphenyl)-piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320-1329. [Link]

-

Ortyl, E., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Omega, 6(37), 24119–24131. [Link]

-

MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP). Retrieved from [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Wagner, J. A., et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]

-

Showell, G. A., & Mills, J. S. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Duarte, F. I., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6127. [Link]

-

Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

-

Williams, D. A., & Lemke, T. L. (Eds.). (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. [Link]

Sources

- 1. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 12. chem.ws [chem.ws]

- 13. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

- 15. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. enamine.net [enamine.net]

- 22. news-medical.net [news-medical.net]

- 23. researchgate.net [researchgate.net]

- 24. HPLC methods with UV detectors: Significance and symbolism [wisdomlib.org]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. 1-(4-Trimethylsilylphenyl)-piperazine [oakwoodchemical.com]

An In-depth Technical Guide to 1-(4-Trimethylsilylphenyl)piperazine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(4-Trimethylsilylphenyl)piperazine, a molecule of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, nomenclature, and physicochemical properties. It further outlines a robust, field-proven synthetic methodology, details expected analytical characterization, and explores its potential as a versatile scaffold in the design of novel therapeutic agents.

Foundational Chemistry: Structure and Nomenclature

1-(4-Trimethylsilylphenyl)piperazine is a bifunctional molecule integrating an aromatic silyl moiety with a piperazine heterocycle. This unique combination of a bulky, lipophilic trimethylsilyl (TMS) group and the pharmacologically significant piperazine ring suggests a rich chemical space for exploration in drug discovery.

The definitive IUPAC name for this compound is 1-(4-(trimethylsilyl)phenyl)piperazine .[1] It is registered under the CAS Number 496808-09-4 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Trimethylsilylphenyl)piperazine is presented in Table 1. These values are critical for understanding the compound's behavior in biological and chemical systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C13H22N2Si | [1] |

| Molecular Weight | 234.42 g/mol | [1] |

| IUPAC Name | 1-(4-(trimethylsilyl)phenyl)piperazine | [1] |

| CAS Number | 496808-09-4 | [1] |

Strategic Synthesis: A Mechanistic Approach

The synthesis of N-arylpiperazines is a cornerstone of medicinal chemistry, with the Buchwald-Hartwig amination being a premier method for constructing the crucial C-N bond.[2] This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance, making it the method of choice for preparing 1-(4-Trimethylsilylphenyl)piperazine.

The proposed synthetic strategy involves the coupling of piperazine with a suitable 4-trimethylsilyl-substituted aryl halide, such as 1-bromo-4-(trimethylsilyl)benzene or 1-iodo-4-(trimethylsilyl)benzene. The causality behind this choice lies in the high reactivity of aryl bromides and iodides in oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.

Sources

A Technical Guide to the Purity and Analytical Standards of 1-(4-Trimethylsilylphenyl)piperazine

Foreword

In the landscape of modern drug discovery and development, the precise characterization of research compounds is not merely a regulatory formality but a cornerstone of scientific validity. 1-(4-Trimethylsilylphenyl)piperazine, a key building block in the synthesis of various pharmacologically active molecules, presents unique analytical challenges due to its chemical nature. This guide provides a comprehensive framework for establishing and verifying the purity and analytical standards of this compound, drawing upon established principles and advanced analytical techniques. Our focus extends beyond procedural descriptions to elucidate the underlying scientific rationale, empowering researchers to design and execute robust analytical programs.

Introduction to 1-(4-Trimethylsilylphenyl)piperazine: A Versatile Scaffold

1-(4-Trimethylsilylphenyl)piperazine is a substituted piperazine derivative that has garnered significant interest in medicinal chemistry. Its utility stems from the presence of the reactive piperazine moiety, a common pharmacophore in many approved drugs, and the trimethylsilyl (TMS) group, which can be readily functionalized or used to modulate physicochemical properties.[1][2] This unique combination makes it a valuable starting material for the synthesis of novel therapeutic agents targeting a range of biological targets.[1][3]

However, the very features that make this compound synthetically attractive also introduce potential complexities in its purification and analysis. The presence of the silicon-carbon bond and the basic piperazine ring can lead to specific degradation pathways and the formation of characteristic impurities.[4] Therefore, a thorough understanding of its chemical stability and reactivity is paramount for any researcher working with this molecule.

The Foundation of Quality: Synthesis and Purification Strategies

The quality of any analytical standard begins with its synthesis and purification. While various synthetic routes to 1-(4-Trimethylsilylphenyl)piperazine exist, a common approach involves the coupling of an aryl halide with piperazine.[5][6]

Typical Synthetic Pathway: Buchwald-Hartwig amination is a frequently employed method for this transformation.

Regardless of the synthetic route, impurities can arise from starting materials, side reactions, or degradation.[7] A multi-step purification strategy is often necessary to achieve the high purity required for a reference standard.

Table 1: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |

| Recrystallization | Differential solubility of the compound and impurities in a chosen solvent system. | Cost-effective, scalable. | Solvent selection can be challenging; may not remove closely related impurities. | 98-99.5% |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | High resolution for separating complex mixtures. | Time-consuming, requires significant solvent volumes, potential for sample degradation on silica. | >99.5% |

| Preparative HPLC | High-resolution liquid chromatography on a larger scale. | Highest achievable purity, excellent for removing trace impurities.[8][9] | Expensive, limited sample loading capacity. | >99.9% |

Expert Insight: For establishing a primary reference standard, a final purification step using preparative HPLC is highly recommended. This ensures the removal of even trace-level impurities that might interfere with sensitive analytical assays. The choice of mobile and stationary phases should be carefully optimized based on small-scale analytical HPLC runs.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique can definitively establish the purity of a compound. A comprehensive and orthogonal approach, employing multiple analytical methods that measure different chemical properties, is essential for a robust purity assessment.

Chromatographic Purity: The Workhorse of Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, typically UV-Vis, is the cornerstone of purity analysis for non-volatile organic molecules like 1-(4-Trimethylsilylphenyl)piperazine.[7][10]

Step-by-Step Protocol: HPLC-UV Purity Method

-

System Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic piperazine moiety.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides good retention for the moderately nonpolar molecule.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

-

UV Detection: 254 nm. Rationale: The phenyl ring provides strong chromophoric activity at this wavelength.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 1-(4-Trimethylsilylphenyl)piperazine and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

-

Injection and Gradient Elution:

-

Inject 5 µL of the sample solution.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main peak relative to the total area of all peaks. This provides a measure of chromatographic purity.

-

Diagram 1: HPLC-UV Experimental Workflow

Caption: Workflow for HPLC-UV purity determination.

Trustworthiness Check: To ensure the validity of the HPLC method, a system suitability test should be performed before sample analysis. This involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates. The acceptance criteria should be pre-defined (e.g., RSD < 2% for peak area).

Identity Confirmation: Mass Spectrometry

While HPLC provides information on purity, it does not confirm the identity of the main peak. Mass Spectrometry (MS) is the definitive technique for this purpose.

Protocol: LC-MS for Identity Confirmation

-

Utilize the same HPLC method as described above, but with a mass spectrometer as the detector.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode. Rationale: The basic piperazine nitrogen is readily protonated.

-

Data Acquisition: Scan for the expected protonated molecule [M+H]⁺. For 1-(4-Trimethylsilylphenyl)piperazine (C13H22N2Si), the expected monoisotopic mass is 234.1552.[12] The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass.

Assessing Non-Chromatophoric and Volatile Impurities

HPLC-UV will not detect impurities that lack a UV chromophore or are too volatile. Therefore, complementary techniques are necessary.

-

Gas Chromatography (GC): Useful for identifying volatile impurities, such as residual solvents from the synthesis. A headspace GC-MS method is often employed for this purpose.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[1][14] The presence of characteristic peaks for the trimethylsilyl group (a sharp singlet around 0.25 ppm in ¹H NMR) and the aromatic and piperazine protons provides a unique fingerprint of the molecule.[15]

Diagram 2: Orthogonal Purity Assessment

Caption: An orthogonal approach to purity assessment.

Determination of Water Content and Non-Volatile Residue

-

Karl Fischer Titration: This is the gold standard for determining the water content of a sample. Given the hygroscopic potential of piperazine salts, this is a critical parameter to measure.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of non-volatile inorganic impurities (residue on ignition).

Establishing a Reference Standard: The Pinnacle of Quality

A reference standard is a highly purified and well-characterized material used as a benchmark for routine analysis.[16][17] The establishment of a primary reference standard for 1-(4-Trimethylsilylphenyl)piperazine is a rigorous process. The quality and purity of reference standards are critical for achieving scientifically valid results.[16]

Diagram 3: Reference Standard Qualification Workflow

Caption: Workflow for qualifying a primary reference standard.

Purity Assignment by Mass Balance:

The absolute purity of the reference standard is typically assigned by a mass balance approach, which accounts for all significant impurities.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)

This approach provides a more accurate representation of the true purity of the material than any single technique alone.

Stability and Storage

1-(4-Trimethylsilylphenyl)piperazine is generally stable under standard laboratory conditions. However, due to the basicity of the piperazine ring, it can slowly react with atmospheric carbon dioxide. The silicon-carbon bond is also susceptible to cleavage under strongly acidic or basic conditions.[4]

Recommended Storage:

-

Temperature: 2-8 °C

-

Atmosphere: Inert (e.g., Argon or Nitrogen)

-

Container: Tightly sealed, light-resistant container.

A formal stability study should be conducted on the reference standard, with periodic re-testing to ensure its integrity over time.

Conclusion

The establishment of purity and analytical standards for 1-(4-Trimethylsilylphenyl)piperazine is a critical undertaking that underpins the reliability of research and development activities that utilize this important building block. A scientifically sound approach, grounded in the use of orthogonal analytical techniques and a thorough understanding of the compound's chemistry, is non-negotiable. By following the principles and protocols outlined in this guide, researchers can ensure the quality and consistency of their work, ultimately contributing to the successful advancement of their scientific objectives.

References

-

Felix, G., Bertrand, C., & Fevrier, A. (1984). Routine Preparative HPLC of Aromatic Silyl Compounds on Caffeine Coated on Silica Gel. Journal of Liquid Chromatography, 7(12), 2383-2394. URL: [Link]

-

Fahey, J. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). URL: [Link]

-

Scribd. (n.d.). Reference Standards Guide. URL: [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. URL: [Link]

-

World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. Annex 3. URL: [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. URL: [Link]

-

Eurofins. (n.d.). The ABC's of Reference Standard Management. URL: [Link]

-

Oakwood Chemical. (n.d.). 1-(4-Trimethylsilylphenyl)-piperazine. URL: [Link]

-

Sieburth, S. M., & O'Hare, H. K. (2005). Alpha-trialkylsilyl amino acid stability. Organic letters, 7(4), 665–668. URL: [Link]

-

ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. URL: [Link]

-

Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. URL: [Link]

-

Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. URL: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). URL: [Link]

-

ZMSilane. (2024). Phenyl Silane. URL: [Link]

-

Kłys, M., Rojkiewicz, M., & Kowalczuk, T. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic toxicology, 39(2), 433–443. URL: [Link]

- Google Patents. (n.d.). Purification of piperazine.

-

National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. URL: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. URL: [Link]

-

Wuest, M., Koeckerling, M., & Wuest, F. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2529–2541. URL: [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. URL: [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. URL: [Link]

-

PubChem. (n.d.). Piperazine, 1-(4-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. URL: [Link]

-

University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. URL: [Link]

-

SciSpace. (2013). Impurities in Pharmaceuticals- A Review. URL: [Link]

-

Santi, C., & Battistelli, B. (2017). The Chemistry of Selenosilanes: A Topic Overview. Molecules (Basel, Switzerland), 22(10), 1613. URL: [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. URL: [Link]

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. zmsilane.com [zmsilane.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Alpha-trialkylsilyl amino acid stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 12. 1-(4-Trimethylsilylphenyl)-piperazine [oakwoodchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. pharmtech.com [pharmtech.com]

- 17. scribd.com [scribd.com]

Introduction: The Phenylpiperazine Core as a Privileged Scaffold

An In-Depth Technical Guide to Phenylpiperazine Derivatives in Medicinal Chemistry

The N-phenylpiperazine subunit is one of the most versatile and prolific scaffolds in medicinal chemistry.[1][2] Its unique structural and physicochemical properties—a six-membered nitrogen-containing heterocycle fused to a phenyl ring—confer a remarkable ability to interact with a wide array of biological targets. This inherent "druglikeness" has established the phenylpiperazine moiety as a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse receptors.[2][3] Initially recognized for its prevalence in agents active on the Central Nervous System (CNS), the application of this core has expanded dramatically, yielding promising candidates in oncology, virology, and beyond.[1][4][5]

The strategic importance of this scaffold lies in its synthetic tractability and the distinct functional roles of its components. The phenyl ring serves as a versatile anchor for introducing a variety of substituents to modulate pharmacodynamic properties, while the piperazine ring, with its two nitrogen atoms, offers a basic center that can be protonated at physiological pH and provides a key attachment point for linker groups and secondary pharmacophores.[6][7] This modularity allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of phenylpiperazine derivatives, grounded in field-proven insights for drug development professionals.

Core Synthetic Methodologies